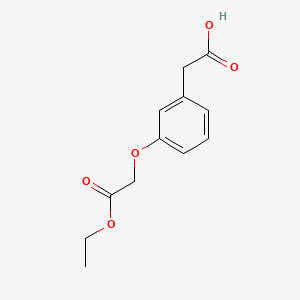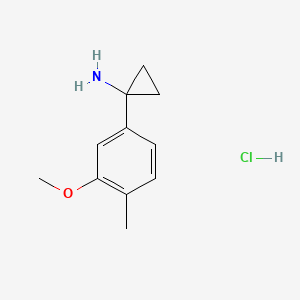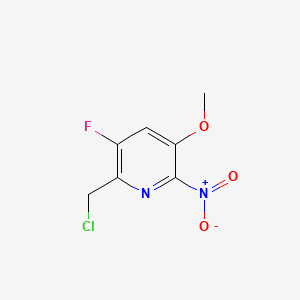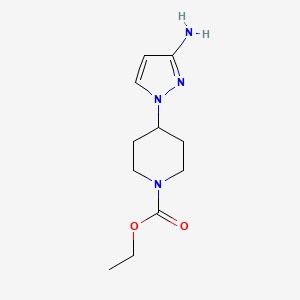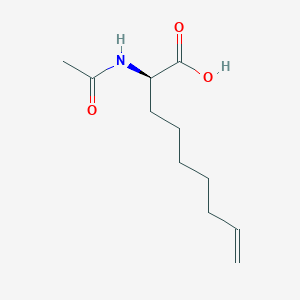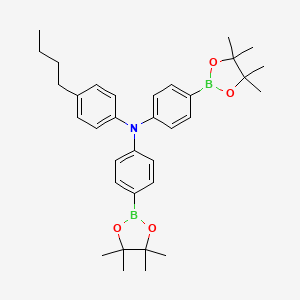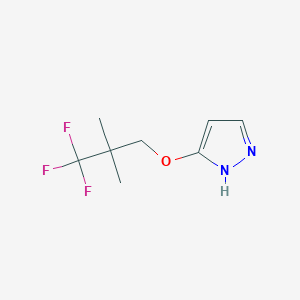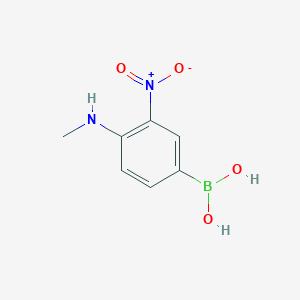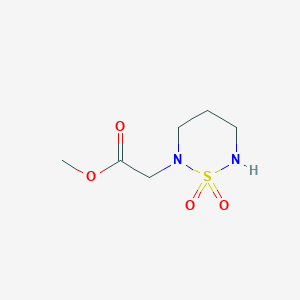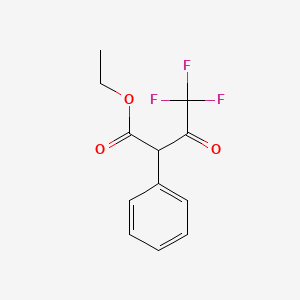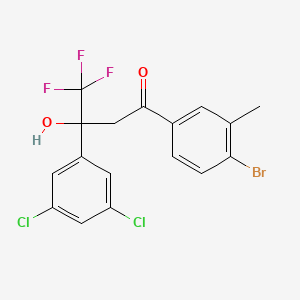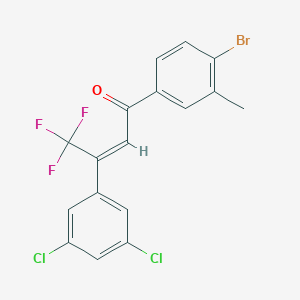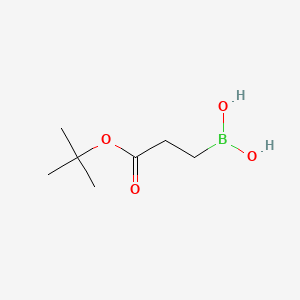
(3-(tert-Butoxy)-3-oxopropyl)boronic acid
概要
説明
(3-(tert-Butoxy)-3-oxopropyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a propyl chain with a tert-butoxy substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butoxy)-3-oxopropyl)boronic acid typically involves the reaction of tert-butyl acetoacetate with a boron-containing reagent. One common method is the reaction of tert-butyl acetoacetate with triisopropyl borate in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: (3-(tert-Butoxy)-3-oxopropyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and appropriate ligands.
Major Products Formed:
Oxidation: Boronic esters or boronic acids.
Reduction: Alcohols or reduced derivatives.
Substitution: Various substituted organic compounds depending on the nature of the substituent introduced.
科学的研究の応用
Chemistry:
Organic Synthesis: (3-(tert-Butoxy)-3-oxopropyl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation, enabling the study of biological processes.
Medicine:
Drug Development:
Industry:
Materials Science: The compound is used in the development of advanced materials, such as boron-doped polymers and catalysts, which have applications in electronics and catalysis.
作用機序
Mechanism: The mechanism of action of (3-(tert-Butoxy)-3-oxopropyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical reactions.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes that contain active site serine residues by forming boronate esters.
Receptors: It can interact with receptors that have hydroxyl groups, modulating their activity.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a tert-butoxy group.
Methylboronic acid: A boronic acid with a methyl group, used in similar applications but with different reactivity.
Vinylboronic acid: Contains a vinyl group, used in polymer synthesis and other organic transformations.
Uniqueness:
Reactivity: The presence of the tert-butoxy group in (3-(tert-Butoxy)-3-oxopropyl)boronic acid imparts unique steric and electronic properties, making it more selective in certain reactions.
Applications: Its specific structure allows for applications in areas where other boronic acids may not be as effective, such as in the synthesis of sterically hindered molecules.
特性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO4/c1-7(2,3)12-6(9)4-5-8(10)11/h10-11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQCZBEESROPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


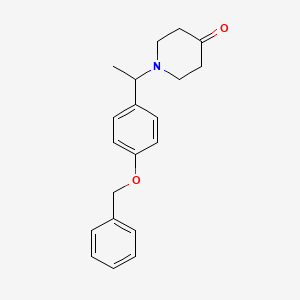
![Methyl 4'-bromo-3-fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8269377.png)
